molecular formula C11H8F2N2 B3044667 2,4-Difluoro-3-(pyridin-3-yl)aniline CAS No. 100325-56-2

2,4-Difluoro-3-(pyridin-3-yl)aniline

Cat. No.: B3044667
CAS No.: 100325-56-2
M. Wt: 206.19 g/mol
InChI Key: IKTAOXFPYOQGQY-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(pyridin-3-yl)aniline is a substituted aniline derivative featuring a pyridine ring at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. The molecular formula is estimated as C₁₁H₈F₂N₂, with a molecular weight of ~206.19 g/mol. This compound is hypothesized to exhibit strong ligand properties for transition metals and catalytic applications, similar to its mono-fluoro analog, 4-Fluoro-3-(pyridin-3-yl)aniline .

Properties

CAS No.

100325-56-2

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

2,4-difluoro-3-pyridin-3-ylaniline

InChI

InChI=1S/C11H8F2N2/c12-8-3-4-9(14)11(13)10(8)7-2-1-5-15-6-7/h1-6H,14H2

InChI Key

IKTAOXFPYOQGQY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2F)N)F

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,4-Difluoro-3-(pyridin-3-yl)aniline and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2,4-Difluoro-3-(pyridin-3-yl)aniline C₁₁H₈F₂N₂ 2,4-diF; 3-pyridinyl ~206.19 Enhanced electronegativity, ligand potential Inferred
4-Fluoro-3-(pyridin-3-yl)aniline C₁₁H₉FN₂ 4-F; 3-pyridinyl 188.2 Hydrogen bonding, π-π stacking; lab use
2,4-Difluoro-3-(trifluoromethyl)aniline C₇H₄F₅N 2,4-diF; 3-CF₃ 197.11 High lipophilicity; electron-withdrawing CF₃
2,4-Dinitro-N-[(pyridin-3-yl)methyl]aniline C₁₂H₁₀N₄O₄ 2,4-NO₂; N-(pyridin-3-yl)methyl 274.23 Strong electron-withdrawing; nitro groups
S13 (Visceral leishmaniasis candidate) C₁₉H₁₈FN₅ 4-F; imidazopyridine-pyridin-2-yl complex 351.38 Antiparasitic activity; steric complexity
4-Chloro-3-[6-(pyridin-3-yl)imidazo...]aniline C₁₆H₁₂ClN₅ 4-Cl; heterocyclic fusion 309.76 Bioactive scaffold; chlorine substitution

Key Comparative Insights:

Electronic Effects: Fluorine substituents (2,4-diF) in the target compound increase electronegativity compared to the mono-fluoro analog . This enhances hydrogen-bonding capacity and may improve pharmacokinetic properties. The trifluoromethyl group in 2,4-Difluoro-3-(trifluoromethyl)aniline introduces stronger electron-withdrawing effects, increasing lipophilicity but reducing nucleophilicity compared to the pyridinyl group .

Steric and Functional Group Influence :

  • The pyridin-3-yl group in the target compound promotes π-π interactions and metal coordination, whereas the pyridin-2-yl group in S13 alters binding geometry due to positional isomerism .
  • Nitro groups in 2,4-dinitro-N-[(pyridin-3-yl)methyl]aniline drastically reduce amine basicity, making it less reactive in nucleophilic substitutions compared to fluorine-substituted analogs .

Biological Relevance: S13 and related imidazopyridines demonstrate antiparasitic activity, suggesting that fluorine and pyridinyl substitutions in the target compound could enhance target affinity in therapeutic contexts .

Synthetic Considerations :

  • Suzuki coupling (as used for 2-(pyridin-3-yl)aniline in ) could be adapted for synthesizing the target compound, with additional fluorination steps requiring regioselective control.

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